Zirconium tetrabromide

Description

Properties

IUPAC Name |

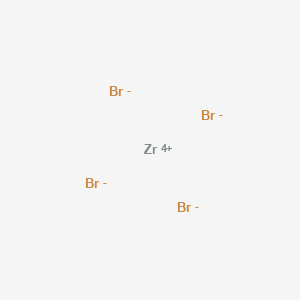

zirconium(4+);tetrabromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4BrH.Zr/h4*1H;/q;;;;+4/p-4 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSWWNKUULMMMIL-UHFFFAOYSA-J | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Br-].[Br-].[Br-].[Br-].[Zr+4] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br4Zr | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.84 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13777-25-8 | |

| Record name | Zirconium bromide (ZrBr4), (T-4)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13777-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthesis and Purification of Zirconium Tetrabromide

The primary method for synthesizing zirconium tetrabromide involves the reaction of zirconium dioxide with bromine in the presence of a reducing agent, typically carbon, at elevated temperatures. shef.ac.ukwikipedia.org This carbothermic reaction is represented by the following equation:

ZrO₂ + 2C + 2Br₂ → ZrBr₄ + 2CO

The reaction is typically carried out at 560°C. shef.ac.uk Another synthetic route involves the direct combination of elemental zirconium and bromine. Purification of the resulting this compound is commonly achieved through vacuum sublimation. shef.ac.uk

Structural Systematics and Spectroscopic Elucidation of Zirconium Tetrabromide

Crystallographic Investigations and Polymorphism

The structural understanding of zirconium tetrabromide (ZrBr₄) in the solid state is primarily derived from comparative studies with its lighter analogue, zirconium tetrachloride, and spectroscopic evidence, as a definitive single-crystal X-ray study has not been reported. wikipedia.org

In the solid state, this compound adopts a polymeric structure. umich.edu This extended architecture consists of infinite chains of distorted ZrBr₆ octahedra. umich.edu Within these chains, adjacent zirconium atoms are linked by two bridging bromine atoms. This arrangement results in each zirconium atom being coordinated to four bridging and two terminal bromine atoms. The structure of solid zirconium tetrachloride, which is isostructural with the tetrabromide, is known from X-ray studies to consist of these extended chains of distorted octahedra with two bridging chlorine atoms between adjacent zirconium atoms. umich.edu This polymeric nature contrasts with the structure in the vapor phase, where this compound exists as a monomer with a tetrahedral geometry. umich.eduacs.org

This compound is isostructural with crystalline zirconium tetrachloride (ZrCl₄). umich.edu Both compounds crystallize with a factor group symmetry of C₂h, with two formula units per Bravais cell. umich.edu This structural similarity means that both ZrCl₄ and ZrBr₄ feature the same polymeric chain arrangement of distorted octahedra linked by double halide bridges. umich.edu While the tetrahalides of zirconium (ZrCl₄, ZrBr₄, ZrI₄) are all monomeric and tetrahedral in the gas phase, their solid-state structures differ. umich.eduacs.org The structure of solid zirconium tetraiodide is noted to be uncertain. acs.org The coordination number of zirconium in its compounds can range from 4 to 8, with the octahedral coordination seen in solid ZrBr₄ being a common arrangement. up.ac.za

The polymeric, chain-like crystal structure of this compound significantly influences its macroscopic properties. The strong inter-atomic forces within the extended polymer chains must be overcome for phase transitions to occur. This accounts for its nature as a solid compound that sublimes at high temperatures rather than melting at a distinct, lower temperature. wikipedia.orgwebelements.co.uk The compound is purified by vacuum sublimation, a process that involves breaking down the polymeric structure into gaseous tetrahedral monomers and then re-depositing them as the solid polymer. webelements.co.uk

The polymeric packing also affects its chemical reactivity. The zirconium centers in the chain, although octahedrally coordinated, are susceptible to attack by Lewis bases. This compound reacts energetically with water, leading to hydrolysis to form zirconyl bromide. archive.org This high reactivity is facilitated by the interaction of water molecules with the zirconium atoms in the crystal lattice.

Vibrational Spectroscopy (Raman and Infrared)

Vibrational spectroscopy provides critical insights into the structure and bonding of crystalline this compound, confirming the polymeric structure suggested by other methods.

The vibrational spectra of crystalline ZrBr₄ have been interpreted based on the C₂h symmetry of the Bravais unit cell. umich.edu A factor group analysis for the two ZrBr₄ units in the cell predicts 27 internal modes and 9 lattice modes, with the following distribution among the symmetry species: 7A₉ + 8B₉ + 6Aᵤ + 6Bᵤ. umich.edu The gerade (g) modes are Raman active, while the ungerade (u) modes are infrared (IR) active. umich.edu

The observed fundamental frequencies in the Raman and far-infrared spectra have been assigned to these symmetry species. The Zr-Br stretching frequencies are expected between 150 and 300 cm⁻¹. umich.edu Six bands were identified in this region in the Raman spectrum and assigned to the A₉ and B₉ stretching modes. umich.edu In the low-frequency region (below 100 cm⁻¹), five deformation modes and three lattice modes were identified in the Raman spectrum. umich.edu The infrared spectrum shows fewer distinct bands, with one deformation mode and several stretching modes observed. umich.edu

The detailed assignments for the fundamental vibrational modes of crystalline this compound are presented below.

| Frequency (cm⁻¹) Observed | Symmetry Species | Potential Energy Distribution / Approximate Mode Type |

| Raman Active Modes | ||

| 220 | A₉ | 89% S(1) (Terminal Zr-Br stretch) |

| 205 | B₉ | 88% S(2) (Terminal Zr-Br stretch) |

| 188 | A₉ | 90% S(3) (Bridging Zr-Br stretch) |

| 175 | B₉ | 91% S(4) (Bridging Zr-Br stretch) |

| 155 | A₉ | 91% S(5) (Bridging Zr-Br stretch) |

| 143 | B₉ | 79% S(6) (Bridging Zr-Br stretch) |

| 85 | A₉ | Deformation |

| 78 | B₉ | Deformation |

| 68 | B₉ | Deformation |

| 53 | A₉, B₉ | Deformation (Accidentally degenerate) |

| 42 | A₉ | Lattice Mode |

| 35 | B₉ | Lattice Mode |

| 28 | B₉ | Lattice Mode |

| Infrared Active Modes | ||

| 285 | Aᵤ, Bᵤ | Terminal Zr-Br stretch (Accidentally degenerate) |

| 210 | Bᵤ | Bridging Zr-Br stretch |

| 198 | Aᵤ | Bridging Zr-Br stretch |

| 62 | Aᵤ | Deformation |

| Table based on data from Taylor et al. (1981). umich.edu |

To support the assignment of vibrational modes, a normal coordinate analysis was performed based on the factor group symmetry (C₂h). umich.edu This analysis involves developing a force field, a set of force constants that describe the forces between atoms in the crystal. The calculated frequencies using this force field were matched with the experimentally observed frequencies from Raman and IR spectroscopy. umich.edu

The analysis for ZrBr₄ yielded physically reasonable results and confirmed the assignments made based on symmetry and intensity. umich.edu The derived stretching force constants provide quantitative insight into the bonding. For instance, the analysis showed that the force constants for the terminal Zr-Br bonds are significantly higher than those for the bridging Zr-Br bonds, which is consistent with the shorter bond lengths and greater bond strength of terminal versus bridging halides. umich.edu The force field derived for ZrBr₄ was found to be consistent with that of the isostructural ZrCl₄, with the expected adjustments for the heavier mass of bromine. umich.edu

Temperature-Dependent Spectral Analysis and Phase Transitions

Solid-state phase transitions in chemical compounds are often studied by monitoring changes in their vibrational spectra as a function of temperature. netzsch.comwikipedia.org Such transitions, which involve a change from one crystalline structure to another without altering the chemical composition, can be detected by techniques like differential scanning calorimetry (DSC), and the structural changes can be elucidated using temperature-dependent infrared (IR) and Raman spectroscopy. netzsch.com

In the case of this compound (ZrBr₄), while detailed temperature-dependent studies on the solid-state phase transitions are not extensively documented in the reviewed literature, the principles of such analyses can be discussed. A phase transition from a lower symmetry to a higher symmetry form, or vice versa, would manifest as distinct changes in the vibrational spectra. ucl.ac.uk For example, a transition could lead to the splitting of certain absorption bands, the appearance of new bands, or the disappearance of existing ones, reflecting the changes in the local symmetry of the molecule and the crystal lattice. ucl.ac.uk

Vapor-phase Raman spectroscopy has been employed to study this compound at elevated temperatures. acs.org In the gaseous state, ZrBr₄ exists as a monomeric and tetrahedral molecule. acs.org The fundamental vibrational frequencies for gaseous ZrBr₄ have been determined and are presented in Table 1.

Table 1: Fundamental Vibrational Frequencies of Gaseous this compound

| Vibrational Mode | Symmetry | Wavenumber (cm⁻¹) |

|---|---|---|

| ν₁ | a₁ | 224 |

| ν₂ | e | 63 |

| ν₃ | t₂ | 375 |

| ν₄ | t₂ | 85 |

Data sourced from vapor-phase Raman spectroscopy studies. acs.org

It is important to note that the vibrational spectra of solid ZrBr₄ would differ from its gaseous phase due to intermolecular interactions and crystal lattice effects. The solid-state structure of this compound is thought to be a polymeric arrangement with octahedrally coordinated zirconium centers, similar to zirconium tetrachloride (ZrCl₄). wikipedia.org A temperature-dependent spectral analysis of solid ZrBr₄ would be invaluable in confirming its polymorphic behavior and identifying the temperatures at which phase transitions occur.

Advanced Spectroscopic Characterization

Nuclear Quadrupole Resonance (NQR) Studies

Nuclear Quadrupole Resonance (NQR) spectroscopy is a highly sensitive technique for investigating the local electronic environment of atomic nuclei with a nuclear quadrupole moment, such as the bromine isotopes (⁷⁹Br and ⁸¹Br). NQR studies on solid this compound have provided significant insights into its crystal structure.

An interesting finding from these NQR studies is the anomalous temperature coefficient of the resonance signals corresponding to the bridging bromine atoms. Typically, NQR frequencies decrease with increasing temperature. However, the unusual temperature dependence in ZrBr₄ suggests complex vibrational motions or subtle phase changes within the crystal lattice that specifically affect the environment of the bridging halogens.

Application of In Situ Spectroscopic Techniques in Reaction Monitoring (e.g., FTIR, XPS)

In situ spectroscopic techniques, such as Fourier Transform Infrared (FTIR) spectroscopy and X-ray Photoelectron Spectroscopy (XPS), are powerful tools for monitoring chemical reactions in real-time, providing valuable kinetic and mechanistic information. rsc.orgmdpi.com While specific studies detailing the in situ monitoring of reactions involving this compound are not abundant, the application of these techniques to related zirconium compounds illustrates their potential.

In Situ FTIR Spectroscopy:

In situ FTIR allows for the continuous monitoring of the concentrations of reactants, intermediates, and products by tracking their characteristic vibrational bands. mdpi.com For instance, in reactions where ZrBr₄ acts as a Lewis acid catalyst or as a precursor for other zirconium-containing materials, in situ FTIR could be employed to follow the reaction progress. The technique is particularly useful in understanding reaction mechanisms, identifying transient intermediates, and optimizing reaction conditions. nih.govresearchgate.net The experimental setup for such monitoring often involves a reaction vessel coupled to an FTIR spectrometer via a flow cell or an attenuated total reflection (ATR) probe. rsc.org

In Situ X-ray Photoelectron Spectroscopy (XPS):

In situ XPS provides information on the elemental composition and chemical states of the near-surface region of a material as a reaction proceeds. nih.gov This technique would be highly valuable for studying heterogeneous reactions involving solid ZrBr₄ or materials derived from it. For example, in the synthesis of zirconium-based catalysts or thin films using ZrBr₄ as a precursor, in situ XPS could monitor the changes in the zirconium and bromine chemical states on the substrate surface. While direct in situ XPS studies on ZrBr₄ reactions were not found, data for related compounds like ZrCl₄ are available, showing a binding energy of approximately 183.70 eV for the Zr 3d₅/₂ peak. xpsdatabase.net This provides a reference point for potential studies on ZrBr₄. The table below presents XPS data for related zirconium compounds, which can serve as a guide for future in situ studies involving this compound.

Table 2: Zr 3d₅/₂ Binding Energies for Selected Zirconium Compounds

| Compound | Zr 3d₅/₂ Binding Energy (eV) |

|---|---|

| ZrCl₄ | 183.70 |

| ZrO₂ | 184.00 |

| ZrF₄ | 185.10 - 185.60 |

Data sourced from The International XPS Database. xpsdatabase.net

The application of these in situ techniques to reactions involving this compound would undoubtedly deepen the understanding of its chemical transformations and facilitate the development of new synthetic methodologies and materials.

Chemical Reactivity, Coordination Chemistry, and Complex Formation of Zirconium Tetrabromide

Hydrolytic Pathways and Oxybromide Formation Mechanisms

Zirconium tetrabromide (ZrBr₄) is highly susceptible to hydrolysis. wikipedia.orgwebelements.co.uk Upon contact with water, it readily reacts to form zirconium oxybromide (ZrOBr₂), releasing hydrogen bromide as a byproduct. wikipedia.orgumich.edu This reaction is a common characteristic of related metal tetrahalides. wikipedia.org

The general pathway for this hydrolysis can be represented by the following reaction: ZrBr₄ + H₂O → ZrOBr₂ + 2 HBr

The available literature on the hydrolysis of zirconium, in general, can be complex and at times contradictory. oecd-nea.org However, the fundamental mechanism involves the displacement of bromide ligands by hydroxide (B78521) ions from water, followed by the elimination of water to form the zirconyl (ZrO²⁺) moiety characteristic of the oxybromide. The process underscores the high affinity of the zirconium(IV) center for oxygen-based ligands.

Reactions in Non-Aqueous and Supercritical Media

The reactivity of this compound extends beyond aqueous systems into various non-aqueous and supercritical environments, where it exhibits distinct behaviors.

Behavior and Solvolysis in Liquid Ammonia (B1221849) Systems

In liquid ammonia, metal halides often undergo solvolysis reactions. oregonstate.edu While specific studies on this compound in liquid ammonia are not extensively detailed in the provided search results, the behavior of analogous metal halides provides insight. For instance, other metal halides are known to react with liquid ammonia to form ammine complexes or undergo ammonolysis to produce metal amides or imides. umich.edudtic.mil The reaction of uranium tribromide in liquid ammonia, for example, results in an insoluble, bulky solid presumed to be an ammoniated amide. dtic.mil It is plausible that this compound would react similarly, with the ammonia acting as a Lewis base, leading to the formation of adducts or solvolysis products like zirconium amide/imide species.

Reactivity in Non-Protic Solvents

This compound displays varied reactivity in non-protic solvents. It can be synthesized by the reaction of zirconium metal with bromine in ethyl acetate, indicating its stability in this solvent. acs.orgnih.gov In ethers like dioxane, ZrBr₄ acts as a Lewis acid, forming adducts with Lewis bases. For example, with substituted anilines in dioxane, it has been observed to form 2:1 adducts, suggesting coordination with both the amino and nitro groups of the base. rsc.org The compound's reactivity in other non-protic solvents like acetonitrile (B52724) and toluene (B28343) is also utilized in various synthetic applications, often leveraging its Lewis acidic character. nih.govacs.org

Lewis Acidity and Adduct Formation

Zirconium(IV) is a strong Lewis acid, a property that dominates the chemistry of this compound. nih.govrsc.orgresearchgate.net This acidity drives the formation of adducts and complexes with a wide range of Lewis bases.

Formation of Vapor Complexes with Halide Acceptors (e.g., Aluminum Bromides)

In the vapor phase, this compound reacts with other metal halides that can act as halide acceptors, such as aluminum bromide (AlBr₃). lookchem.comresearchgate.net This leads to the formation of volatile mixed-metal halide complexes. researchgate.net This behavior is analogous to the well-studied zirconium tetrachloride-aluminum chloride system, where gaseous complex species are formed. acs.org The reaction involves the transfer of bromide ions to the aluminum bromide dimer (Al₂Br₆), which is a stronger Lewis acid, forming complex anions.

Stoichiometric Coefficients and Thermodynamic Functions of Complexation

Studies on the analogous ZrCl₄–Al₂Cl₆ system have identified the formation of a 1:2 gaseous complex, ZrAl₂Cl₁₀, through the reaction:

ZrCl₄(g) + Al₂Cl₆(g) ⇌ ZrAl₂Cl₁₀(g)

Thermodynamic Data for the Formation of Gaseous ZrAl₂Cl₁₀

| Thermodynamic Function | Value |

|---|---|

| ΔH° (Enthalpy Change) | -113.8 ± 2.9 kJ/mol |

| ΔS° (Entropy Change) | -144.3 ± 4.2 J/(mol·K) |

| ΔG° (Gibbs Free Energy Change) | Varies with temperature |

Data is for the analogous chloride system and serves as a reference.

This negative enthalpy change indicates that the complex formation is an exothermic and favorable process, driven by the formation of new bonds. The negative entropy change reflects the combination of two gaseous molecules into one, leading to a more ordered system.

Structural Elucidation of Gaseous Complexes

The determination of the precise molecular structure of this compound (ZrBr₄) in the gaseous phase presents a notable challenge in inorganic chemistry. While solid-state ZrBr₄ is known to have a polymeric structure with octahedral zirconium centers, its gaseous form is expected to be monomeric. wikipedia.orgwikipedia.org However, detailed structural elucidation through single-crystal X-ray diffraction has not been reported for the monomer. wikipedia.org Reports have suggested that gaseous ZrBr₄ may adopt a tetrahedral geometry, similar to its lighter congener, titanium tetrachloride (TiCl₄). wikipedia.org

Furthermore, GUED is invaluable for studying the structures of gaseous complexes formed between ZrBr₄ and various ligands. The formation of such adducts can significantly alter the coordination geometry around the zirconium center. Ultrafast electron diffraction (UED) techniques, with femtosecond time resolution, offer the potential to observe the dynamics of complex formation and structural changes in real-time.

While specific GUED studies detailing the structure of monomeric ZrBr₄ are not extensively documented in readily available literature, Raman spectroscopy of vapor-phase ZrBr₄ has been used to study its vibrational frequencies, which are consistent with a tetrahedral (Td) symmetry. acs.org

Coordination with Nitrogen-Donor Ligands (e.g., Trimethylamine (B31210) Adducts)

This compound, a Lewis acid, readily reacts with a variety of nitrogen-donor ligands to form stable coordination complexes or adducts. In these reactions, the nitrogen atom of the ligand donates a lone pair of electrons to the electron-deficient zirconium center. This coordination typically results in an expansion of the coordination number of zirconium from four to six, leading to complexes with octahedral geometry.

A well-studied example is the reaction with trimethylamine (N(CH₃)₃). When ZrBr₄ is reacted with an excess of trimethylamine, the bis(trimethylamine) adduct, ZrBr₄·2N(CH₃)₃, is formed as clear, colorless crystals. This reaction demonstrates the ability of ZrBr₄ to breach its halogen-bridged polymeric structure in the presence of a strong donor ligand.

This compound also forms adducts with other nitrogen-containing ligands. For instance, it reacts with acetonitrile (CH₃CN) to yield the bis(acetonitrile) adduct, ZrBr₄·2CH₃CN. cdnsciencepub.com Bidentate ligands, which can form two bonds to the metal center, also form complexes. Ligands such as ethylenediamine (B42938) and 2,2'-bipyridine (B1663995) have been shown to react with titanium tetrabromide to form both 1:1 and 1:2 adducts, and similar reactivity can be expected for ZrBr₄. cdnsciencepub.com Adducts with other amines like pyridine (B92270) have also been reported. journalajst.comgoogle.com These complexes are generally moisture-sensitive and often insoluble in common organic solvents. journalajst.com

The following table summarizes some of the known adducts of this compound with nitrogen-donor ligands.

| Ligand | Adduct Formula | Observed Properties |

| Trimethylamine | ZrBr₄·2N(CH₃)₃ | Clear, colorless crystals |

| Acetonitrile | ZrBr₄·2CH₃CN | Solid, v(C≡N) at 2260, 2285 cm⁻¹ |

| Pyridine | ZrBr₄·2(C₅H₅N) | Moisture-sensitive, diamagnetic adduct |

| 2,2'-Bipyridine | ZrBr₄·(C₁₀H₈N₂) | Adduct formation reported |

| Ethylenediamine | ZrBr₄·(C₂H₈N₂) | Adduct formation reported |

Ligand Exchange Reactions and Transhalogenation

This compound is known to participate in ligand exchange reactions, where one or more of its bromide ligands are replaced by other ligands. These reactions are fundamental to the synthesis of a wide variety of zirconium complexes. The lability of the zirconium-ligand bond allows for rapid exchange, especially in solution. For instance, NMR studies on zirconium(IV) chelates have confirmed that rapid ligand exchange processes occur. osti.gov

A specific and important type of ligand exchange is transhalogenation , a substitution reaction where a halide ligand is exchanged for another halide. wikipedia.org This process is reversible, and the equilibrium position is often determined by the relative concentrations of the reacting species and the solubility of the products. nih.gov

A clear example of this is the reversible bromide-chloride exchange observed in zirconium cluster chemistry. When a zirconium chloride cluster is dissolved in a bromide-based ionic liquid, a complete exchange of chloride ligands for bromide occurs, demonstrating the facility of this process. nih.gov

Transhalogenation is also a practical synthetic route to other zirconium tetrahalides. For example, zirconium tetrafluoride (ZrF₄), a crucial material for fluoride (B91410) glass fibers, can be synthesized in high purity via a chemical vapor deposition process involving the reaction of this compound with hydrogen fluoride (HF). researchgate.net

ZrBr₄(g) + 4HF(g) ⇌ ZrF₄(s) + 4HBr(g)

This reaction is driven to completion by the removal of the gaseous hydrogen bromide byproduct. Similarly, transhalogenation can be used in organometallic chemistry, where the halide on a zirconium center can be exchanged, influencing the reactivity and properties of the resulting organometallic compound. wikipedia.orgmt.com

Reductive Chemistry and Formation of Lower-Valent Zirconium Bromides

Zirconium in this compound possesses a +4 oxidation state. Through reductive chemical processes, it can be converted into lower-valent zirconium bromides, primarily those containing zirconium in the +3 and +2 oxidation states. These reduction reactions typically require high temperatures and the use of strong reducing agents.

Zirconium(III) Bromide (ZrBr₃)

Zirconium(III) bromide can be synthesized by the reduction of zirconium(IV) bromide. One common method is the high-temperature reaction of ZrBr₄ with metallic zirconium foil. wikipedia.org This is a comproportionation reaction where the zirconium in the 0 and +4 oxidation states reacts to form the +3 state.

3 ZrBr₄ + Zr → 4 ZrBr₃

This reaction can sometimes be incomplete, leading to products contaminated with excess metal. wikipedia.org An alternative and effective method involves dissolving ZrBr₄ in molten aluminum tribromide (AlBr₃) and reducing the solution with either metallic zirconium or aluminum at temperatures between 230–300 °C. wikipedia.org The resulting zirconium(III) bromide crystallizes from the solution as a blue-black solid. wikipedia.orgontosight.ai ZrBr₃ has a crystal structure consisting of parallel chains of face-sharing {ZrBr₆} octahedra, which leads to some Zr-Zr bonding interactions. wikipedia.org

Zirconium(II) Bromide (ZrBr₂)

Further reduction can lead to the formation of zirconium(II) bromide. Zirconium dibromide (ZrBr₂) is a black solid that can be prepared through several synthetic routes. wikipedia.orgmat-mall.com One method involves the direct reaction of the elements, though controlling the stoichiometry can be challenging. wikipedia.org It can also be produced by the thermal disproportionation of zirconium monobromide (ZrBr) at 550 °C. wikipedia.org The reduction of higher halides is also a viable pathway. Fusion of tetrahalides like ZrBr₄ with additional zirconium metal is a general method for producing lower zirconium halides. wikipedia.org

The table below summarizes key information regarding the synthesis and properties of these lower-valent zirconium bromides.

| Compound | Formula | Oxidation State of Zr | Synthesis Method(s) | Appearance |

| Zirconium(III) Bromide | ZrBr₃ | +3 | Reduction of ZrBr₄ with Zr metal; Reduction of ZrBr₄ in molten AlBr₃ with Zr or Al | Blue-black solid |

| Zirconium(II) Bromide | ZrBr₂ | +2 | Disproportionation of ZrBr; Direct reaction of elements | Black solid |

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on density functional theory (DFT), are powerful tools for elucidating the fundamental properties of molecules like this compound from first principles. numberanalytics.comnih.gov These methods allow for the detailed examination of electronic configurations, bonding nature, and the prediction of various physical and chemical characteristics.

Electronic Structure Elucidation and Bonding Analysis

Theoretical studies, including relativistic density functional calculations, have been employed to interpret the electronic structure of gas-phase this compound. These calculations are often compared with experimental data from techniques like ultraviolet photoelectron spectroscopy. researchgate.net

The bonding in zirconium halides can be complex. While solid zirconium tetrachloride adopts a polymeric structure with bridging chlorine atoms and octahedral zirconium centers, gas-phase this compound is suggested to have a tetrahedral geometry. wikipedia.org Computational analysis of related systems, such as zirconium hydrides, shows a charge transfer from zirconium to the more electronegative atom, resulting in polar covalent bonding. A similar charge transfer is expected in ZrBr₄, contributing an ionic component to the Zr-Br bond. martinmagnuson.com

Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, Chemical Shifts)

Quantum chemical methods are instrumental in predicting spectroscopic parameters, which can then be compared with experimental results from infrared (IR) and Raman spectroscopy. nih.gov For this compound, calculations of vibrational frequencies are typically based on a proposed molecular geometry—tetrahedral for the gaseous monomer or a more complex arrangement for the solid state. wikipedia.orgresearchgate.net

In the solid state, this compound is thought to be isostructural with zirconium tetrachloride, which has a polymeric chain structure with C₂h symmetry. wikipedia.org Normal coordinate analysis based on this symmetry allows for the assignment of observed IR and Raman bands. For crystalline ZrBr₄, stretching frequencies are expected in the 150-300 cm⁻¹ range. researchgate.net

The table below presents a comparison of experimentally observed and assigned vibrational frequencies for crystalline this compound.

| Symmetry Assignment | Observed IR Frequency (cm⁻¹) | Observed Raman Frequency (cm⁻¹) |

| Ag | - | 218 |

| Ag | - | 188 |

| Ag | - | 168 |

| Ag | - | 104 |

| Ag | - | 61 |

| Ag | - | 49 |

| Ag | - | 33 |

| Bg | - | 227 |

| Bg | - | 179 |

| Bg | - | 141 |

| Bg | - | 116 |

| Bg | - | 89 |

| Bg | - | 72 |

| Bg | - | 55 |

| Bg | - | 41 |

| Au | 285 | - |

| Au | 240 | - |

| Au | 195 | - |

| Au | 108 | - |

| Au | 84 | - |

| Bu | 255 | - |

| Bu | 205 | - |

| Bu | 175 | - |

| Bu | 125 | - |

| Bu | 69 | - |

| Data sourced from normal coordinate analysis of crystalline ZrBr₄. researchgate.net |

These computational approaches, by accurately modeling the forces between atoms, provide a foundational understanding of the vibrational modes observed experimentally. numberanalytics.com

Energetic and Thermodynamic Property Derivations from First Principles

First-principles calculations, which solve the quantum mechanical equations for a system without empirical parameters, can be used to derive fundamental energetic and thermodynamic properties. pan.plbibliotekanauki.plresearchgate.netaps.org These calculations provide the total energy of a given crystal structure, which can then be used to determine properties like the enthalpy of formation, Gibbs free energy, and phase stability under various conditions. pan.plresearchgate.net

For this compound, the standard enthalpy of formation (ΔH°f) for the crystalline solid has been determined experimentally. Computational methods can be used to calculate this value theoretically by computing the total energies of the constituent elements (solid Zr and liquid Br₂) and the final compound (solid ZrBr₄) in their standard states. While specific first-principles calculations for the enthalpy of formation of ZrBr₄ are not detailed in the provided search results, the methodology is well-established for related compounds like zirconia (ZrO₂). researchgate.netaps.org The process involves calculating the total energy as a function of the unit cell volume and minimizing it to find the most stable structure. pan.pl

The experimentally derived value for the enthalpy of formation of ZrBr₄(cr) serves as a benchmark for such theoretical calculations.

| Property | Value |

| Standard Enthalpy of Formation (ΔH°f) of ZrBr₄(cr) | -767.3 ± 2.9 kJ·mol⁻¹ |

| This value is derived from experimental measurements of the enthalpy of reaction. |

Molecular Dynamics Simulations and Polymerization Models

While quantum chemical calculations are excellent for static properties, molecular dynamics (MD) simulations provide a means to study the dynamic behavior of atoms and molecules over time. aps.org This is particularly useful for understanding the structure of complex species in solution and the mechanisms by which they form.

Simulation of Zirconium(IV) Cluster Structures in Solution

The behavior of zirconium(IV) ions in solution is characterized by the formation of polynuclear clusters. nih.govnih.gov While direct simulations of this compound in solution are not widely reported, ab initio MD simulations of aqueous zirconium(IV) solutions provide significant insights into the probable structures. These studies indicate that the Zr⁴⁺ tetramer, specifically [Zr₄(OH)₈(H₂O)₁₆]⁸⁺, is a major and stable component in aqueous systems. nih.govlbl.gov

Simulations show this tetramer has a planar structure, with each zirconium ion being eight-coordinated in an antiprism or irregular dodecahedron arrangement of ligands. nih.gov The structural motif of a Zr(OH)₂Zr bridge is identified as a stable and fundamental unit for building larger zirconium polymers. nih.gov These computational studies reveal that the cluster structures are stable on the picosecond timescale in an aqueous environment. nih.gov Although these simulations focus on hydroxo and aqua ligands resulting from hydrolysis, the principles of coordination and cluster formation are relevant to understanding the potential behavior of Zr(IV) species derived from ZrBr₄ in coordinating solvents.

Insights into Zirconium Polymerization Mechanisms

Computational studies of zirconium(IV) dimer, trimer, and tetramer clusters offer a window into the potential pathways of polymerization. nih.govnih.gov By analyzing the structure and stability of these small polynuclear species, a possible polymerization path can be suggested. nih.gov

The formation of the stable Zr(OH)₂Zr bridging unit is a key step. nih.gov Simulations combining Car-Parrinello molecular dynamics with quantum mechanical calculations suggest that the growth from monomers to dimers and then to larger oligomers proceeds via the establishment of these di-hydroxy bridges. nih.govnih.gov The study of dimer and trimer clusters provides detailed geometrical information on these foundational structural motifs. nih.gov While a stable trimer structure is less certain, the planar, eight-coordinate tetramer represents a particularly stable species that is considered a dominant ionic cluster under various conditions. nih.govlbl.gov These findings suggest a stepwise aggregation mechanism where monomers react to form stable dimeric and then tetrameric cores, which can be considered building blocks for larger zirconium-based polymers and materials. nih.govnih.gov

Theoretical and Computational Investigations of this compound

Advanced computational methodologies are indispensable for elucidating the intricate properties of this compound at an atomic level. These theoretical approaches provide profound insights into the electronic structure and behavior of the compound, complementing experimental findings and guiding further research.

Relativistic Effects in Electronic Structure Theory

For elements as heavy as zirconium (atomic number 40), relativistic effects become a significant factor in accurately describing their electronic structure and chemical behavior. These effects arise from the high velocities of core electrons, which are comparable to the speed of light, and are broadly categorized into scalar relativistic effects and spin-orbit coupling.

Scalar relativistic effects include the mass-velocity correction (the relativistic increase in electron mass) and the Darwin term (a correction related to the smearing of the electron's position). These primarily cause a contraction and energetic stabilization of s and p orbitals, and a corresponding expansion and destabilization of d and f orbitals due to more effective shielding of the nuclear charge by the contracted core orbitals. For zirconium, this influences the energies and spatial distribution of its valence 4d and 5s orbitals, which are critical for chemical bonding. Studies on various zirconium compounds, such as zirconium oxide (ZrO₂) and zirconium nitride, have demonstrated that relativistic effects contribute to the stability of its higher oxidation states. researchgate.netaip.org

| Relativistic Effect | Description | Impact on Atomic Orbitals |

|---|---|---|

| Mass-Velocity Correction | Relativistic increase in the mass of an electron as its velocity approaches the speed of light. | Contracts s and p orbitals, lowering their energy. |

| Darwin Term | A correction term arising from the zitterbewegung (rapid trembling motion) of the electron. | Raises the energy of s orbitals, partially counteracting the mass-velocity effect. |

| Spin-Orbit Coupling | Interaction between the electron's intrinsic spin and its orbital angular momentum. | Splits p, d, and f orbitals into different energy levels (e.g., p becomes p₁/₂ and p₃/₂). |

| Indirect Effects (Shielding) | The contraction of s and p orbitals leads to more effective shielding of the nucleus. | Causes d and f orbitals to expand and become energetically destabilized. |

Density Functional Theory (DFT) Applications to this compound Systems

Density Functional Theory (DFT) has emerged as a powerful and widely used quantum mechanical modeling method to investigate the structural, vibrational, and electronic properties of materials like this compound. neuroquantology.com DFT calculations are based on determining the electron density of a system rather than its complex many-electron wavefunction, offering a favorable balance between computational cost and accuracy.

Structural Properties: A significant ambiguity exists in the experimental characterization of solid this compound's structure. While some reports suggest a molecular solid composed of tetrahedral (Td) ZrBr₄ monomers, isostructural with TiCl₄, other studies, including nuclear quadrupole resonance, indicate a polymeric structure with bridging and terminal bromine atoms, similar to solid ZrCl₄. wikipedia.orgrsc.org DFT calculations are crucial in resolving this ambiguity by comparing the total energies of different possible structural configurations (e.g., monomeric versus various polymeric arrangements) to predict the most thermodynamically stable form.

For a hypothetical isolated ZrBr₄ molecule with tetrahedral symmetry, DFT can be used to optimize the geometry and determine key parameters such as bond lengths and angles.

| Parameter | Calculated Value |

|---|---|

| Symmetry | Td |

| Zr-Br Bond Length (Å) | ~2.55 - 2.77* |

| Br-Zr-Br Bond Angle (°) | 109.5 |

Note: This represents a typical range for Zr-Br bonds. For instance, a Zr-Br bond length of 2.77 Å has been calculated in ZrNBr using DFT with the PBE functional. materialsproject.org The exact calculated value for ZrBr₄ would depend on the chosen functional and basis set.

Vibrational Properties: DFT calculations can predict the vibrational frequencies of this compound, which correspond to specific bond stretching and bending modes. These theoretical frequencies can be directly compared with experimental data from Infrared (IR) and Raman spectroscopy to validate the accuracy of the computational model and aid in the assignment of experimental spectral peaks. For crystalline ZrBr₄, experimental vibrational frequencies have been reported. umich.edu

| Raman | Far-IR |

|---|---|

| 225 | 230 |

| 207 | 104 |

| 88 | 81 |

| 72 | 68 |

| 58 | - |

| 48 | - |

Electronic Properties: DFT is also employed to explore the electronic characteristics of this compound. Key properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it relates to the chemical reactivity and the energy required for electronic excitation. A smaller gap generally implies higher reactivity. Furthermore, DFT can generate the Density of States (DOS), which shows the number of available electronic states at each energy level and is fundamental to understanding the material's electronic behavior. For instance, calculations on ZrO₂ show the valence band is primarily formed by O 2p states, while the conduction band is dominated by unoccupied Zr 4d states. mdpi.com A similar analysis for ZrBr₄ would reveal the contributions of Zr and Br orbitals to its frontier orbitals.

| Property | Typical Calculated Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -7.0 to -8.0 | Related to the ability to donate an electron. |

| LUMO Energy | -2.5 to -3.5 | Related to the ability to accept an electron. |

| HOMO-LUMO Gap | 4.0 to 5.0 | Indicates kinetic stability and optical properties. |

Note: These values are illustrative and depend heavily on the computational method (e.g., functional like B3LYP, PBE) and whether the calculation is for a monomer or a periodic solid.

Conclusion

Direct and Indirect Synthetic Pathways

The synthesis of this compound can be achieved through several routes, including high-temperature reactions involving zirconium oxide or direct combination of the constituent elements.

Carbothermic Reduction and Halogenation Approaches

ZrO₂ + 2C + 2Br₂ → ZrBr₄ + 2CO wikipedia.org

Direct Reaction of Elemental Constituents

This compound can also be synthesized through the direct combination of its elemental constituents, zirconium metal and bromine. shef.ac.uk Zirconium powder is known to react with halogens at temperatures above 200°C. up.ac.za This highly exothermic reaction requires careful control to manage the reaction rate. The synthesis involves reacting zirconium metal directly with bromine gas at elevated temperatures to yield the desired this compound. This method is straightforward but necessitates the handling of pure, reactive elemental zirconium and corrosive bromine gas.

Transformation from Zirconium Hydride Precursors

Another synthetic pathway utilizes zirconium hydride complexes as starting materials. For instance, this compound can be prepared by treating a zirconium borohydride (B1222165) complex with hydrogen bromide. wikipedia.org The reaction proceeds as follows:

Zr(BH₄)₄ + 4 HBr → ZrBr₄ + 4 H₂ + 2 B₂H₆ wikipedia.org

Zirconium hydride (ZrH₂) itself is prepared by the absorption of hydrogen gas onto a heated zirconium metal surface. up.ac.zawikipedia.org Using the hydride as a precursor can offer an alternative route that may proceed under different reaction conditions compared to the direct use of zirconium metal.

Table 1: Synthetic Reactions for this compound This is an interactive table. Click on the headers to sort.

| Method | Reactants | Product | Byproducts | Conditions |

|---|---|---|---|---|

| Carbothermic Reduction | Zirconium(IV) oxide, Carbon, Bromine | This compound | Carbon monoxide | 560°C shef.ac.uk |

| Direct Reaction | Zirconium, Bromine | This compound | None | >200°C up.ac.za |

| Hydride Precursor | Zirconium borohydride, Hydrogen bromide | This compound | Hydrogen, Diborane | N/A |

Purification Techniques for High-Purity this compound

Due to the hygroscopic nature of this compound, purification methods are critical for obtaining high-purity, anhydrous material suitable for further applications.

Vacuum Sublimation Protocols for Anhydrous Material

The primary method for the purification of this compound is vacuum sublimation. wikipedia.orgshef.ac.uk This technique leverages the compound's ability to transition directly from a solid to a gaseous state under reduced pressure and then re-condense as a purified solid. wikipedia.orgshef.ac.uk this compound sublimes at its boiling point of 357°C. shef.ac.uk The process effectively separates the volatile ZrBr₄ from non-volatile impurities. saimm.co.za Sublimation is a common and effective general method for purifying metal halides like zirconium tetrafluoride by removing contaminants such as iron, cobalt, nickel, and copper. saimm.co.za The efficiency of sublimation is highly dependent on factors like temperature and the level of vacuum applied. saimm.co.zagoogle.com

Optimization of Anhydrous Synthetic Routes

Optimizing synthetic routes to produce anhydrous this compound is crucial, as the compound readily hydrolyzes in the presence of water or moist air. wikipedia.orgshef.ac.uk Strongly acidic zirconium compounds, including the tetrabromide, are corrosive due to this hydrolysis. up.ac.zaup.ac.za Therefore, all synthetic and purification steps must be conducted under strictly anhydrous conditions. sit.edu.cn This involves the use of dried glassware and inert atmospheres (e.g., nitrogen or argon) to prevent contact with atmospheric moisture. The reactants themselves must also be free of water to avoid the formation of zirconium oxybromides, which would contaminate the final product. wikipedia.org The careful management of these conditions is essential for the successful synthesis of high-purity, anhydrous this compound. google.comosti.gov

Table 2: Properties of this compound This is an interactive table. Click on the headers to sort.

| Property | Value | Source |

|---|---|---|

| Formula | ZrBr₄ | wikipedia.orgshef.ac.uk |

| Formula Weight | 410.84 g/mol | shef.ac.uk |

| Appearance | White crystalline solid | shef.ac.uk |

| Density | 4.201 g/cm³ | wikipedia.org |

| Melting Point | 450 °C | wikipedia.orgshef.ac.uk |

| Boiling Point | 357 °C (sublimes) | shef.ac.uk |

| Solubility in Water | Reacts | wikipedia.org |

Industrial Preparation Methods and Academic Perspectives

The synthesis of this compound is approached from both large-scale industrial and smaller-scale academic standpoints, each with distinct methodologies and objectives.

Industrial Preparation

The primary industrial method for producing this compound involves a carbothermic reaction. wikipedia.org In this process, zirconium(IV) oxide (ZrO₂), the most common and stable oxide of zirconium, is reacted with elemental bromine in the presence of a carbon source. wikipedia.orgshef.ac.uk The reaction is typically carried out at elevated temperatures.

ZrO₂ + 2C + 2Br₂ → ZrBr₄ + 2CO wikipedia.orgshef.ac.uk

This process is often performed by passing a stream of bromine, sometimes mixed with an inert gas like carbon dioxide, over a heated mixture of zirconium(IV) oxide and a carbon source such as sugar charcoal. shef.ac.uk The product, this compound, is then typically purified by sublimation. wikipedia.org

| Reactants | Conditions | Products | Yield |

| Zirconium(IV) oxide, Carbon, Bromine | 560°C | This compound, Carbon monoxide | ~60% shef.ac.uk |

| Zirconium oxide/hafnium oxide mixture, Carbon, Bromine | 650°C for 1 hour | This compound, Hafnium tetrabromide | Not specified google.com |

Academic Perspectives and Alternative Syntheses

In academic research, alternative synthetic routes are explored, often focusing on smaller-scale preparations or the use of different starting materials. One such method is the direct reaction of the elements, where zirconium metal is reacted with bromine. shef.ac.uk

Another documented academic synthesis involves the treatment of a zirconium borohydride complex with hydrogen bromide:

Zr(BH₄)₄ + 4HBr → ZrBr₄ + 4H₂ + 2B₂H₆ wikipedia.org

Furthermore, this compound has been utilized as a precursor in the synthesis of other zirconium compounds. For instance, it has been used in the synthesis of high-purity zirconium tetrafluoride by reacting it with a gaseous fluorine-containing agent. google.com It has also been employed in the synthesis of zirconia nanocrystals, where it is reacted with zirconium(IV) isopropoxide in trioctylphosphine (B1581425) oxide at high temperatures. nih.gov In this context, the reaction with ZrBr₄ was observed to proceed faster than the analogous reaction with zirconium tetrachloride. nih.gov

Mechanistic investigations in academic settings have also explored the role of this compound in catalysis. For example, it is believed to be the active catalytic species in certain bromination reactions of polyphenylene ethers, where other zirconium halides are converted to the tetrabromide in the presence of evolved hydrogen bromide. google.com

| Reactants | Reagents/Solvents | Conditions | Product | Research Focus |

| Zirconium(IV) oxide, Carbon, Bromine | Carbon dioxide stream | Hot pyrex tube | This compound | Alternative industrial-style synthesis shef.ac.uk |

| Zirconium(IV) isopropoxide, this compound | Trioctylphosphine oxide | 340°C | Zirconia nanocrystals | Nanomaterial synthesis nih.gov |

| Zirconium borohydride complex | Hydrogen bromide | Not specified | This compound | Alternative laboratory synthesis wikipedia.org |

Advanced Applications of Zirconium Tetrabromide in Materials Science and Catalysis Research

Precursor Chemistry for Advanced Materials Synthesis

Zirconium tetrabromide serves as a crucial precursor in the synthesis of a variety of advanced materials, leveraging its reactivity and volatility. Its application spans from the deposition of thin films and coatings to the synthesis of other high-purity zirconium compounds and novel molecular complexes.

Chemical Vapor Deposition (CVD) of Zirconium-Based Thin Films and Coatings

Chemical Vapor Deposition (CVD) is a widely utilized technique for producing high-performance coatings, and this compound has been investigated as a precursor for various zirconium-based thin films. researchgate.net In a typical CVD process, volatile precursors are introduced into a reaction chamber where they decompose on a heated substrate, forming a solid thin film.

Investigation of Vapor Deposition Mechanisms (e.g., Diffusion, Droplet)

The formation of zirconium carbide (ZrC) films from zirconium halide precursors, including this compound, has been a subject of mechanistic studies. Two primary mechanisms have been proposed to describe the deposition process: the diffusion mechanism and the droplet mechanism.

The diffusion mechanism suggests that zirconium and carbon deposit independently on the substrate surface. Subsequently, the deposited zirconium diffuses into the carbon layer (or vice-versa) to form zirconium carbide through a solid-state reaction.

In contrast, the droplet mechanism posits the formation of liquid or plastic-like carbonaceous droplets on the substrate. Gaseous zirconium halide species then diffuse into these droplets, where the chemical reaction to form zirconium carbide occurs.

| Mechanism | Description |

|---|---|

| Diffusion Mechanism | Independent deposition of zirconium and carbon followed by solid-state diffusion to form ZrC. |

| Droplet Mechanism | Formation of carbonaceous droplets on the substrate, into which zirconium halide diffuses to react and form ZrC. |

Fabrication of Zirconium Carbide, Nitride, and Oxide Layers

This compound is a viable precursor for the CVD of various zirconium-containing layers, including carbides, nitrides, and oxides.

Zirconium Carbide (ZrC): The CVD of ZrC from this compound and a carbon source (like methane) is a well-documented process. researchgate.net These coatings are known for their high hardness, high melting point, and resistance to wear and corrosion, making them suitable for applications in cutting tools and protective coatings for nuclear fuel particles. fishersci.cachemicalbook.com

Zirconium Nitride (ZrN): While zirconium tetrachloride is more commonly cited, zirconium halides, in general, are used to produce zirconium nitride coatings. pageplace.de The process typically involves reacting the zirconium halide with a nitrogen source, such as ammonia (B1221849) or a nitrogen-hydrogen mixture, at elevated temperatures. pageplace.de ZrN films are valued for their gold-like appearance, high hardness, and excellent wear resistance. google.comwikipedia.org

Zirconium Oxide (ZrO₂): Zirconium oxide coatings can also be prepared via CVD using zirconium halides. pageplace.de The process generally involves the hydrolysis or oxidation of the precursor at high temperatures. Zirconia coatings are prized for their high thermal stability, chemical inertness, and dielectric properties.

Role in Atomic Layer Deposition (ALD) Processes

Atomic Layer Deposition (ALD) is a thin-film deposition technique that offers precise thickness control at the atomic level. While organometallic compounds are the most common precursors for the ALD of zirconium-based films like ZrO₂ and ZrN, metal halides have also been considered. researchgate.net this compound is listed among numerous metal halides in patent literature as a potential precursor for the deposition of metal borides and silicides in ALD-like processes. However, its application in the ALD of more common zirconium compounds like zirconium oxide and nitride is not as well-established as that of its organometallic counterparts or even zirconium tetrachloride.

Synthesis of Other High-Purity Zirconium Halides (e.g., Zirconium Tetrafluoride)

This compound is a key intermediate in the synthesis of other high-purity zirconium halides, most notably zirconium tetrafluoride (ZrF₄). High-purity ZrF₄ is a critical component in the production of heavy-metal fluoride (B91410) glasses, which are used in fiber optics and other advanced optical applications.

The synthesis involves the reaction of this compound with a fluorine-containing agent. This process is advantageous because this compound can be purified to a high degree through sublimation, and this purity is then transferred to the resulting zirconium tetrafluoride.

Formation of Zirconium Hydride Complexes and Novel Cluster Compounds

This compound serves as a valuable starting material for the synthesis of complex zirconium compounds, including zirconium hydride complexes and novel cluster compounds. pageplace.de

Catalytic Roles in Organic and Inorganic Transformations

Zirconium(IV) compounds, including this compound, are recognized for their catalytic prowess in a variety of chemical transformations. nih.gov Their effectiveness stems from their character as Lewis acids, coupled with their relative low toxicity, stability, and affordability, which positions them as "green" catalysts in organic synthesis. nih.govresearchgate.net

As a Lewis acid, this compound and related zirconium(IV) species can catalyze a wide array of organic reactions with high selectivity. researchgate.net Lewis acids are crucial in many organic transformations because they can activate substrates, often leading to specific stereochemical or regiochemical outcomes. researchgate.netnih.gov Zirconium-based catalysts have been successfully employed in reactions such as acylations, Michael additions, and multicomponent reactions. nih.govresearchgate.net The mild acidity of Zr(IV) compounds allows them to operate selectively on specific functional groups, even in complex molecules, to yield the desired product. researchgate.net This catalytic activity is effective for various transformations, including the synthesis of biologically significant heterocyclic compounds like pyrimidinones (B12756618) and quinolines. nih.govrsc.org

The mechanism of Lewis acid catalysis generally involves the coordination of the zirconium center to a Lewis basic site on a reactant, which polarizes the molecule and makes it more susceptible to nucleophilic attack. This activation is key to controlling the reaction pathway. For instance, in the Biginelli reaction for synthesizing dihydropyrimidinones, the zirconium catalyst facilitates the condensation between an aldehyde and urea. nih.gov The choice of Lewis acid can influence reaction rates and the priority of cycloexpansion in complex cascade reactions, demonstrating its role in directing regioselectivity. nih.gov

Table 1: Selected Organic Reactions Catalyzed by Zirconium(IV) Lewis Acids

| Reaction Type | Catalyst Type | Substrates | Key Advantages |

| Acylation of Alcohols | ZrCl₄, ZrOCl₂·8H₂O | Alcohols, Acylating Agents | High efficiency, Mild conditions |

| Biginelli Reaction | Nano-ZrO₂, various Zr-complexes | Benzaldehyde, Urea, Ethyl acetoacetate | Synthesis of dihydropyrimidinones |

| Michael Addition | Inorganic Zirconium Catalysts | α,β-Unsaturated compounds, Nucleophiles | Efficient C-C bond formation |

| Hetero-Diels–Alder | Chiral Zirconium Complexes | Dienes, Aldehydes | Asymmetric synthesis of pyranone derivatives |

This compound serves as a valuable precursor for the synthesis of solid-state, heterogeneous catalysts, which are highly prized in industrial chemistry for their ease of separation from reaction products and potential for recyclability. researchgate.net A significant class of these materials are zirconia (ZrO₂) based solid acids. These catalysts are prepared by treating a zirconium source, which can be derived from precursors like ZrBr₄, with sulfate, molybdate, or tungstate (B81510) ions. researchgate.net

These zirconia-based solid acids, particularly sulfated zirconia, are considered superacids and exhibit exceptional catalytic activity for a range of organic reactions even under mild conditions. researchgate.net They are used in isomerization, esterification, transesterification, and condensation reactions. researchgate.net For example, zirconium dioxide-activated carbon (ZrO₂-AC) heterogeneous acid catalysts are synthesized to catalyze the esterification of oleic acid with methanol (B129727) for biodiesel production. researchgate.net The properties of these catalysts, such as high surface area and strong acid sites, are crucial for their performance. researchgate.net Modifications to these zirconia-based materials can tune their surface acidity, porosity, and stability for specific applications. researchgate.net

This compound and its chloride analogue are key reagents in the synthesis of zirconium-based Metal-Organic Frameworks (MOFs). metu.edu.tr Zr-MOFs are a subclass of MOFs that have garnered significant attention due to their exceptional thermal and chemical stability. unl.edusemanticscholar.org These materials are constructed from zirconium-based inorganic nodes (clusters) connected by organic linker molecules, creating highly porous, crystalline structures. metu.edu.trunl.edu

The use of zirconium precursors allows for the creation of MOFs with tunable functionalities. By carefully selecting the organic linkers and synthesis conditions, researchers can control the pore size, surface area, and chemical properties of the resulting MOF. unl.edunih.gov For instance, the UiO-66 series, often synthesized from zirconium tetrachloride, is a well-known family of Zr-MOFs that can be functionalized for applications in gas storage, separation, and catalysis. metu.edu.trsemanticscholar.org The Lewis acidic nature of the zirconium clusters within the MOF structure can be exploited for catalysis. semanticscholar.orgchemrxiv.org Furthermore, multivariant MOFs can be constructed through post-synthetic strategies, where different functional groups are introduced into a pre-existing MOF to enhance properties like porosity or to introduce catalytic sites. unl.edu

Table 2: Properties of Selected Zirconium-Based MOFs

| MOF Name | Precursor Example | Organic Linker | Key Properties & Applications |

| NPF-200 | Zirconium Halide | Tetracarboxylic ligand | Novel topology, High BET surface area (5463 m² g⁻¹) for gas storage. unl.edu |

| UiO-66 | ZrCl₄ | 1,4-Benzenedicarboxylic acid | High thermal and chemical stability, catalysis, gas adsorption. metu.edu.trsemanticscholar.org |

| MOF-808 | ZrOCl₂·8H₂O | Trimesic acid (BTC) | High stability, efficient hydrogen storage. bohrium.comrsc.org |

| PCN-224 | ZrCl₄ | Metalloporphyrins | High surface area (2600 m²/g), stable in a wide pH range, heterogeneous catalysis. ustc.edu.cn |

Exploratory Research in Solid-State Electrolyte Development

In garnet-type oxide electrolytes, such as Li₅₊ₓLa₃(Nb₂₋ₓZrₓ)O₁₂, substituting niobium with zirconium has been shown to significantly increase lithium-ion conductivity by lowering the activation energy for ion transport. mdpi.com Similarly, in chloride-based solid electrolytes, aliovalent substitution with Zr(IV) is a common strategy to increase the concentration of charge carriers (lithium vacancies), thereby improving ionic conductivity. nih.gov For example, in the Li₃₋ₓIn₁₋ₓZrₓCl₆ system, Zr-substitution enhances conductivity and can reduce the anisotropy of ion diffusion. nih.gov Research has also focused on composite electrolytes, where zirconia nanoparticles (ZrO₂) are added to polymer matrices to boost ionic conductivity and inhibit the formation of lithium dendrites, which can cause battery failure. rsc.org

Crystal Growth Mechanisms and Controlled Crystallization

The synthesis of zirconium-based materials, from nanocrystals to MOFs, is governed by fundamental principles of crystal growth. Growth is a kinetic process driven by supersaturation, where molecules or ions from a solution or amorphous phase are integrated into a crystal lattice. ethz.ch The process generally involves two main steps: the mass transfer of growth units to the crystal surface and their subsequent integration into the lattice at sites like kinks and steps. ethz.ch

The mechanism of crystallization can be complex. For example, in the synthesis of zirconia (ZrO₂) nanocrystals from precursors like this compound and zirconium isopropoxide, an amorphous phase often precedes the formation of crystalline particles. nih.gov Crystals nucleate from these amorphous intermediates and then grow by consuming the remaining amorphous material. nih.gov The final size of the nanocrystals is determined by this initial nucleation event. nih.gov

Different growth mechanisms can dominate depending on the conditions. At low supersaturation, growth often occurs at existing defects on the crystal surface, such as screw dislocations, leading to spiral growth. uky.edu At higher supersaturation levels, new layers can form on flat surfaces through two-dimensional nucleation, a process known as 'birth-and-spread' growth. uky.edu In some cases, a "reversed" crystal growth mechanism is observed, where precursor particles first aggregate into an amorphous mass, and crystallization then proceeds from the surface inward. mdpi.com Understanding and controlling these mechanisms is crucial for tailoring the size, shape, and quality of crystalline materials like Zr-MOFs, where factors like modulating agents or the use of ionic liquids as solvents can be employed to accelerate crystallization and control crystal size. semanticscholar.orgnih.gov

Future Research Directions and Emerging Paradigms in Zirconium Tetrabromide Chemistry

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of zirconium tetrabromide often involves high-temperature processes and the use of hazardous reagents like elemental bromine. wikipedia.orgwebelements.co.uk A primary future direction is the development of greener, more sustainable synthetic methods that offer improvements in energy efficiency, atom economy, and safety. Research is shifting from conventional high-temperature carbothermic reactions to innovative approaches that minimize environmental impact. chemistryjournals.net

Key research thrusts include:

Mechanochemistry: This solvent-free or low-solvent approach uses mechanical force (e.g., grinding) to induce chemical reactions. Mechanochemical synthesis is a promising green alternative for producing metal-organic frameworks (MOFs) and could be adapted for the direct synthesis of this compound from zirconium oxide and a bromine source, potentially at much lower temperatures and without the need for bulk solvents. researchgate.netrsc.org

Microwave- and Ultrasound-Assisted Synthesis: These energy-efficient techniques can accelerate reaction rates and lead to higher yields and purities. bohrium.com Applying microwave or ultrasonic irradiation to the synthesis of ZrBr₄ could significantly reduce the energy input and reaction times compared to conventional furnace-based methods. nih.gov

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, improved safety, and easier scalability. chemistryjournals.net Developing a flow-based synthesis for this compound could enable on-demand production, minimize waste, and allow for safer handling of reactive intermediates.

Table 1: Comparison of Synthetic Routes for this compound

| Feature | Conventional Method (Carbothermic) | Potential Green Routes (e.g., Mechanochemistry) |

|---|---|---|

| Energy Input | High (e.g., 560°C) webelements.co.uk | Low to Moderate |

| Solvent Use | Often requires inert gas streams; can be solvent-free | Minimal to none |

| Reaction Time | Hours | Minutes to Hours rsc.orgbohrium.com |

| Scalability | Established for bulk production | Scalability in flow reactors is promising |

| Safety Concerns | High temperatures, handling of CO gas wikipedia.org | Reduced hazards due to lower temperatures and contained systems |

Integration of this compound into Hybrid and Nanostructured Materials

This compound is a versatile precursor for the synthesis of advanced materials. While zirconium tetrachloride is more commonly cited, ZrBr₄ offers different reactivity and solubility that can be exploited. Future research will focus on leveraging ZrBr₄ to create novel hybrid materials, composites, and nanostructures with tailored properties for applications in catalysis, electronics, and energy storage.

Emerging areas of investigation include:

Metal-Organic Frameworks (MOFs): Zirconium-based MOFs are renowned for their exceptional thermal and chemical stability. bohrium.com ZrBr₄ can serve as a key zirconium source for synthesizing novel MOFs, where the bromide anions might influence crystal growth and defect formation, thereby tuning the material's porosity and catalytic activity.

Hybrid Organic-Inorganic Nanoparticles: ZrBr₄ can be used in non-aqueous sol-gel processes or as a catalyst for polymerization to create hybrid materials where an inorganic zirconium-oxo core is covalently linked to an organic polymer matrix. researchgate.net These materials can combine the robustness of the inorganic component with the processability of the organic polymer.

Zirconia (ZrO₂) Nanocrystals: Controlled hydrolysis or thermolysis of this compound in specific solvent systems or templates can yield zirconia nanocrystals with controlled size, shape, and crystal phase (e.g., tetragonal, monoclinic). scispace.com These materials are important in catalysis, ceramics, and as dielectric layers.

Table 2: Potential Applications of ZrBr₄-Derived Nanostructured Materials

| Material Type | Potential Role of this compound | Key Properties | Emerging Applications |

|---|---|---|---|

| Zirconium-based MOFs | Zirconium node precursor | High surface area, tunable porosity, high stability researchgate.net | Gas separation, catalysis, drug delivery |

| Hybrid Nanocomposites | Precursor for inorganic phase (e.g., ZrO₂) nih.gov | Enhanced mechanical, thermal, and electronic properties | High-performance polymers, catalytic supports |

| Thin Films and Coatings | Precursor for Chemical Vapor Deposition (CVD) or Atomic Layer Deposition (ALD) | High dielectric constant, refractive index, hardness | Gate dielectrics, optical coatings, protective layers |

Advanced In Situ Characterization of Reaction Intermediates and Mechanisms

A significant frontier in this compound chemistry is achieving a detailed, real-time understanding of the reaction mechanisms in which it participates, particularly in catalysis. Reactive intermediates are often short-lived and present in low concentrations, making them difficult to detect by conventional methods. nih.gov The application of advanced in situ spectroscopic and diffraction techniques is crucial for elucidating these complex pathways.

Future research will increasingly employ:

In Situ Spectroscopy: Techniques like Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy, when applied under actual reaction conditions, can identify transient species, monitor bond formation and breaking, and provide kinetic data. rsc.org For example, in situ IR could track the coordination of a carbonyl group to the Lewis acidic ZrBr₄ center during a Friedel-Crafts reaction.

In Situ X-ray Techniques: X-ray Absorption Spectroscopy (XAS) and X-ray Diffraction (XRD) performed at synchrotrons can provide invaluable information. XAS can reveal changes in the oxidation state and coordination environment of the zirconium center during a catalytic cycle, while time-resolved XRD can monitor structural changes in solid catalysts or materials as they are formed from ZrBr₄ precursors. rsc.orgchemrxiv.org

Table 3: Advanced In Situ Techniques for Studying ZrBr₄ Reactions

| Technique | Information Obtained | Example Application |

|---|---|---|

| Infrared (IR) Spectroscopy | Vibrational modes of molecules; detection of functional group coordination. rsc.org | Observing the Lewis acid-base adduct formation between ZrBr₄ and a substrate. |

| NMR Spectroscopy | Chemical environment of specific nuclei (e.g., ¹H, ¹³C). | Characterizing intermediates in ZrBr₄-catalyzed polymerization reactions. |

| X-ray Absorption Spectroscopy (XAS) | Oxidation state, coordination number, and local geometry of the Zr center. rsc.org | Tracking changes in the zirconium coordination sphere during a catalytic cycle. |

| Mass Spectrometry | Identification of transient charged intermediates. | Detecting glycosyl cations or other carbocationic intermediates stabilized by a ZrBr₄-derived counter-ion. nih.gov |

Computational Design and Predictive Modeling for New Applications

Computational chemistry is becoming an indispensable tool for accelerating the discovery and optimization of chemical processes involving this compound. Theoretical modeling can provide insights that are difficult or impossible to obtain through experiments alone, guiding synthetic efforts and the design of new materials.

Key areas for computational investigation include:

Reaction Mechanism Elucidation: Density Functional Theory (DFT) can be used to map out the potential energy surfaces of reactions catalyzed by ZrBr₄. This allows for the calculation of activation barriers for different proposed pathways, helping to identify the most likely reaction mechanism and rationalize experimental observations of product selectivity.

Design of Novel Catalysts and Materials: Computational screening can predict the properties of hypothetical materials derived from this compound. For example, models can predict the electronic band structure of new hybrid semiconductors or the binding energy of different substrates to a ZrBr₄ active site in a catalyst, enabling the rational design of materials with desired functions. researchgate.net

Spectroscopic Prediction: Quantum chemical calculations can predict spectroscopic signatures (e.g., NMR chemical shifts, IR vibrational frequencies) for proposed reaction intermediates. researchgate.net Comparing these predicted spectra with experimental in situ data can provide strong evidence for the existence of these transient species.

Table 4: Role of Computational Modeling in ZrBr₄ Chemistry

| Computational Method | Objective | Predicted Parameters |

|---|---|---|

| Density Functional Theory (DFT) | Elucidate reaction mechanisms and catalyst behavior. | Transition state energies, reaction pathways, electronic structures. |

| Molecular Dynamics (MD) | Simulate the behavior of ZrBr₄ in solution or within materials. | Solvation structures, diffusion coefficients, conformational dynamics. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Model reactions in complex environments (e.g., enzymes, large frameworks). | Active site reactivity, substrate binding energies. |

Exploration of this compound in Non-Conventional Chemical Environments

The reactivity and catalytic activity of this compound can be profoundly altered by the reaction medium. Moving beyond traditional organic solvents, future research will explore the chemistry of ZrBr₄ in non-conventional environments like ionic liquids and deep eutectic solvents. These unique media can enhance reaction rates, improve selectivity, and facilitate catalyst recycling.

Promising research avenues are:

Ionic Liquids (ILs): ILs are salts that are liquid at low temperatures, possessing negligible vapor pressure and tunable properties. The coordination of IL anions to the zirconium center can modulate its Lewis acidity, potentially creating unique catalytic species. Furthermore, products can often be easily separated from the IL, allowing for the reuse of the ZrBr₄-IL system.

Deep Eutectic Solvents (DESs): DESs are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components. They are often biodegradable and inexpensive. Using ZrBr₄ in a DES could provide a green reaction medium that also actively participates in the chemical transformation by stabilizing intermediates or influencing reaction pathways.

Supercritical Fluids: Environments like supercritical carbon dioxide (scCO₂) offer properties intermediate between a gas and a liquid. Performing ZrBr₄-mediated reactions in scCO₂ could lead to unique phase behavior and selectivity, with the significant advantage of simple, solvent-free workup by depressurization.

Table 5: Comparison of Reaction Environments for ZrBr₄ Chemistry

| Environment | Key Features | Potential Advantages |

|---|---|---|

| Conventional Organic Solvents | Well-understood properties, wide variety available. | Large existing knowledge base. |

| Ionic Liquids (ILs) | Tunable polarity and acidity, low vapor pressure, high thermal stability. | Enhanced catalyst stability, potential for catalyst recycling, unique reactivity. |

| Deep Eutectic Solvents (DESs) | Low cost, often biodegradable, simple preparation. | Green and sustainable alternative, can act as both solvent and catalyst. |

| Supercritical Fluids (e.g., scCO₂) | Gas-like viscosity and liquid-like density, tunable properties. | Facile product separation, enhanced mass transport, inert medium. |

Q & A

[Basic] What are the standard laboratory synthesis methods for zirconium tetrabromide (ZrBr₄), and what stoichiometric conditions are critical for high-purity yields?

ZrBr₄ is synthesized via direct reaction of zirconium metal with bromine gas under controlled stoichiometry (Zr + 2Br₂ → ZrBr₄). Critical parameters include:

- Molar ratio : 1:4 (Zr:Br₂) to avoid intermediate bromide formation.

- Temperature : 300–400°C in quartz reactors to prevent side reactions.

- Atmosphere : Inert gas (argon/nitrogen) to inhibit hydrolysis.

Purification involves vacuum sublimation (200–250°C) to isolate ZrBr₄ from unreacted precursors .

[Basic] What structural characteristics define this compound, and how are these determined experimentally?

ZrBr₄ crystallizes in the cubic Pa-3 space group with tetrahedral coordination (Zr–Br bond length = 2.49 Å). Key characterization methods:

- Single-crystal XRD : Resolves symmetry and unit-cell parameters.

- Raman spectroscopy : Identifies Zr–Br stretching modes (220–250 cm⁻¹).

- Thermogravimetric analysis (TGA) : Measures thermal stability (decomposition onset at 180°C in reactive atmospheres) .

[Basic] What safety protocols are essential when handling ZrBr₄ in laboratory settings?

- Moisture control : Use gloveboxes or desiccators to prevent hydrolysis (generates HBr).

- PPE : Acid-resistant gloves, goggles, and lab coats.

- Waste disposal : Neutralize spills with sodium bicarbonate; store in hazardous waste containers to avoid environmental release .

[Advanced] How do discrepancies in reported Zr–Br bond lengths (e.g., Å vs. Å) impact computational modeling of ZrBr₄’s electronic properties?

Variations (±0.03 Å) affect density functional theory (DFT) predictions of bandgap and charge distribution. Methodological solutions:

- Sensitivity analysis : Compare multiple computational packages (VASP, Gaussian) to assess convergence.

- Experimental cross-validation : Use UV-Vis spectra (absorption edge at 3.1–3.3 eV) to refine models .

[Advanced] What methodologies address challenges in measuring ZrBr₄’s thermal stability under reactive atmospheres?

- Coupled TGA-mass spectrometry : Tracks decomposition products (e.g., ZrBr₄ → ZrBr₃ + Br₂) in real-time.

- Controlled heating rates : ≤5°C/min to avoid sublimation artifacts.

- Sealed crucibles : Prevent gas exchange in reactive environments (e.g., H₂/N₂ mixtures) .

[Advanced] How can isotopic labeling (e.g., ⁸¹Br) enhance mechanistic studies of ZrBr₄’s ligand-exchange reactions?

- Kinetic tracking : ⁸¹Br NMR (0.2 ppm resolution) quantifies exchange rates in solutions.

- Neutron diffraction : Maps Br positions in solid-state intermediates.

- Eyring plots : Derive activation parameters (ΔH‡, ΔS‡) from temperature-dependent data .

[Advanced] What strategies reconcile conflicting literature reports on ZrBr₄’s catalytic activity in Friedel-Crafts alkylation?

- Standardized protocols : Pre-dry substrates (molecular sieves) and use internal GC-MS standards (e.g., dodecane).